4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate
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Overview
Description
4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate is a complex organic compound with potential applications in various fields of chemistry and biology. This compound features a unique structure that includes a hydrazinylidene moiety, a methoxyphenyl group, and a chlorobenzoate ester, making it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate typically involves the condensation of 2-methoxybenzaldehyde with hydrazine derivatives, followed by esterification with 2-chlorobenzoic acid. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts like sulfuric acid to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazinylidene moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the nitro groups, converting them into amines.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The hydrazinylidene moiety can form covalent bonds with active sites, inhibiting enzyme activity. Additionally, the aromatic rings may participate in π-π stacking interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-{(E)-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)aminoacetyl]hydrazono}methyl-2-methoxyphenyl 2-chlorobenzoate
- 2-methoxy-4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 4-chlorobenzoate
Uniqueness
The uniqueness of 4-{(E)-[(diaminomethylidene)hydrazinylidene]methyl}-2-methoxyphenyl 2-chlorobenzoate lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazinylidene moiety, in particular, offers versatile synthetic possibilities and potential for diverse applications.
Properties
IUPAC Name |
[4-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2-methoxyphenyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-23-14-8-10(9-20-21-16(18)19)6-7-13(14)24-15(22)11-4-2-3-5-12(11)17/h2-9H,1H3,(H4,18,19,21)/b20-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOBJIABFDFODS-AWQFTUOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN=C(N)N)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N=C(N)N)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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